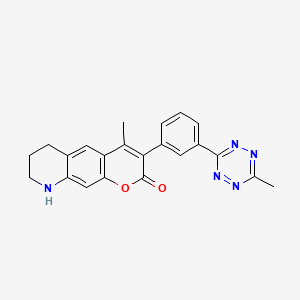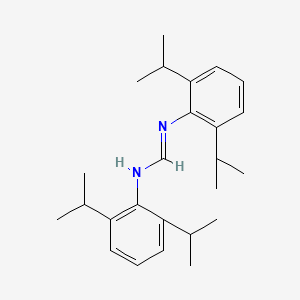
3-Bromo-2-(1,3-dioxolan-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2-(1,3-dioxolan-2-yl)pyridine is a chemical compound with the CAS Number: 1651230-77-1 . It has a molecular weight of 230.06 . The compound is in liquid form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C8H8BrNO2/c9-6-2-1-3-10-7 (6)8-11-4-5-12-8/h1-3,8H,4-5H2 . The InChI key is HRZQYNVEQATAEI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a liquid . Its molecular weight is 230.06 . The InChI Code is 1S/C8H8BrNO2/c9-6-2-1-3-10-7 (6)8-11-4-5-12-8/h1-3,8H,4-5H2 .科学的研究の応用
3-Bromo-2-(1,3-dioxolan-2-yl)pyridine(1,3-dioxolan-2-yl)pyridine is a versatile compound that has been used in a variety of scientific research applications. It has been used as a ligand in coordination chemistry, as a catalyst in organic synthesis, and as a starting material for the synthesis of other compounds. Additionally, it has been used to study the mechanism of action of various enzymes and proteins, as well as in the synthesis of pharmaceuticals and materials science.
作用機序
The mechanism of action of 3-Bromo-2-(1,3-dioxolan-2-yl)pyridine(1,3-dioxolan-2-yl)pyridine is not well understood. However, it is believed that it acts as a nucleophile, attacking the electrophilic carbon atom of the substrate, resulting in the formation of a new bond. Additionally, it has been suggested that it may act as a Lewis acid, forming a complex with the substrate and facilitating the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound(1,3-dioxolan-2-yl)pyridine are not well understood. However, it has been suggested that it may act as an inhibitor of certain enzymes, such as proteases and phosphatases, which could potentially lead to the inhibition of certain cellular processes. Additionally, it has been suggested that it may act as an antioxidant, which could potentially protect cells from oxidative damage.
実験室実験の利点と制限
The main advantage of using 3-Bromo-2-(1,3-dioxolan-2-yl)pyridine(1,3-dioxolan-2-yl)pyridine in laboratory experiments is its high reactivity and solubility in a variety of solvents. This makes it easy to use in a wide range of experiments. Additionally, it is relatively inexpensive and can be easily synthesized.
However, there are some limitations to using this compound in laboratory experiments. For example, it is a strong base and can react with certain substrates, which can lead to undesired side reactions. Additionally, it can be toxic if not handled properly and can cause skin and eye irritation.
将来の方向性
The potential future directions for 3-Bromo-2-(1,3-dioxolan-2-yl)pyridine(1,3-dioxolan-2-yl)pyridine include further research into its mechanism of action, biochemical and physiological effects, and potential applications. Additionally, further research into its use as a catalyst in organic synthesis may lead to the development of more efficient and cost-effective synthesis methods. Additionally, further research into its use as a ligand in coordination chemistry may lead to the development of new coordination compounds with unique properties. Finally, further research into its use as a starting material for the synthesis of other compounds may lead to the development of new and innovative compounds with potentially useful properties.
合成法
3-Bromo-2-(1,3-dioxolan-2-yl)pyridine(1,3-dioxolan-2-yl)pyridine can be synthesized through a number of methods. The most commonly used method involves the reaction of 2-bromopyridine with 1,3-dioxolane in the presence of a base such as potassium carbonate. This reaction yields the desired product in high yields and is relatively simple to perform.
Safety and Hazards
特性
IUPAC Name |
3-bromo-2-(1,3-dioxolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-6-2-1-3-10-7(6)8-11-4-5-12-8/h1-3,8H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZQYNVEQATAEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid](/img/structure/B6309517.png)
![6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B6309529.png)
![6-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B6309539.png)
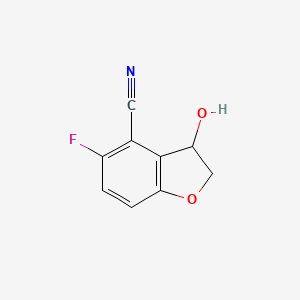
![tert-butyl N-[4-(2,5-difluorophenyl)-4-oxo-butyl]carbamate](/img/structure/B6309564.png)

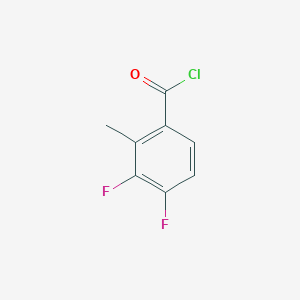
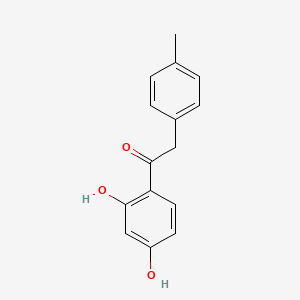
![Benzyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate hydrochloride](/img/structure/B6309606.png)
![Methyl 2-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B6309621.png)

